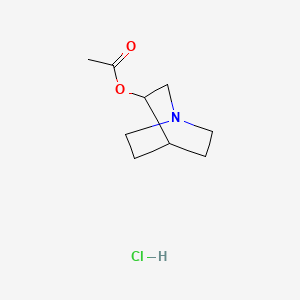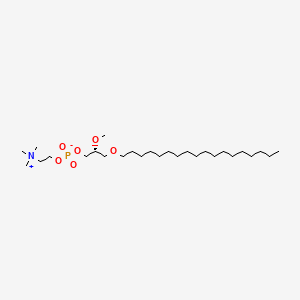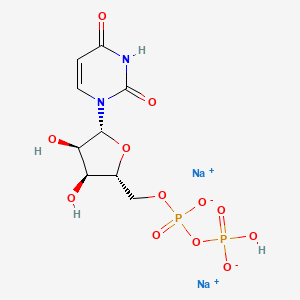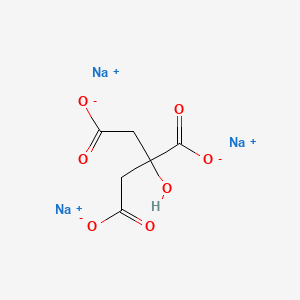
醋克利定盐酸盐
描述
Aceclidine Hydrochloride is a parasympathomimetic miotic agent primarily used in the treatment of narrow-angle glaucoma. It acts as a muscarinic acetylcholine receptor agonist, which helps decrease intraocular pressure .
科学研究应用
Aceclidine Hydrochloride has a wide range of scientific research applications:
作用机制
Aceclidine Hydrochloride exerts its effects by acting as a muscarinic acetylcholine receptor agonist. It binds to these receptors, mimicking the action of acetylcholine, leading to the contraction of the iris sphincter muscle and a subsequent decrease in intraocular pressure . This mechanism is particularly useful in the treatment of glaucoma .
未来方向
生化分析
Biochemical Properties
Aceclidine hydrochloride plays a significant role in biochemical reactions by interacting with muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors that mediate various physiological responses. Aceclidine hydrochloride binds to these receptors, mimicking the action of acetylcholine, and activates the downstream signaling pathways. This interaction leads to the contraction of the iris sphincter muscle, resulting in miosis (pupil constriction) .
Cellular Effects
Aceclidine hydrochloride influences various cellular processes, particularly in ocular tissues. It affects cell signaling pathways by activating mAChRs, which in turn modulate intracellular calcium levels and other second messengers. This activation can lead to changes in gene expression and cellular metabolism. In ocular cells, aceclidine hydrochloride reduces intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork .
Molecular Mechanism
At the molecular level, aceclidine hydrochloride exerts its effects by binding to mAChRs. This binding triggers a conformational change in the receptor, activating the associated G proteins. The activated G proteins then modulate various downstream effectors, such as phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels, resulting in muscle contraction and other physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aceclidine hydrochloride can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to receptor desensitization. In vitro studies have shown that aceclidine hydrochloride can maintain its activity for several hours, but long-term effects may include receptor downregulation and reduced responsiveness .
Dosage Effects in Animal Models
The effects of aceclidine hydrochloride in animal models vary with dosage. At low doses, it effectively reduces intraocular pressure without significant adverse effects. At higher doses, aceclidine hydrochloride can cause systemic side effects such as increased salivation and bradycardia. Toxic effects may also be observed at very high doses, including severe cardiovascular and respiratory depression .
Metabolic Pathways
Aceclidine hydrochloride is metabolized primarily through deacetylation. The resulting metabolites are further processed by various enzymes, including cytochrome P450 enzymes. These metabolic pathways ensure the elimination of the compound from the body, preventing accumulation and potential toxicity .
Transport and Distribution
Within cells and tissues, aceclidine hydrochloride is transported and distributed via passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in ocular tissues, where it exerts its therapeutic effects .
Subcellular Localization
Aceclidine hydrochloride is primarily localized in the cytoplasm and at the plasma membrane, where mAChRs are located. Its activity is influenced by its ability to reach these receptors and bind to them effectively. Post-translational modifications and targeting signals may also play a role in directing aceclidine hydrochloride to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
Aceclidine Hydrochloride can be synthesized through the acetylation of quinuclidine. The reaction involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Aceclidine Hydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Aceclidine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Aceclidine Hydrochloride into its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Aceclidine Hydrochloride .
相似化合物的比较
Similar Compounds
Pilocarpine: Another muscarinic acetylcholine receptor agonist used in the treatment of glaucoma.
Carbachol: A cholinergic agonist with similar applications in ophthalmology.
Talsaclidine: A compound with a similar structure and pharmacological profile.
Uniqueness
Aceclidine Hydrochloride is unique due to its specific structure, which allows it to effectively reduce intraocular pressure with minimal side effects compared to other similar compounds .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSARSTZGNKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976587 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6109-70-2 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6109-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006109702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinuclidin-3-yl acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B22O325Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)





![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)
![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)
![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)